

# Application Notes and Protocols for RXFP2 Agonist 2 Cell-Based Assay

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## Compound of Interest

Compound Name: RXFP2 agonist 2

Cat. No.: B10856311

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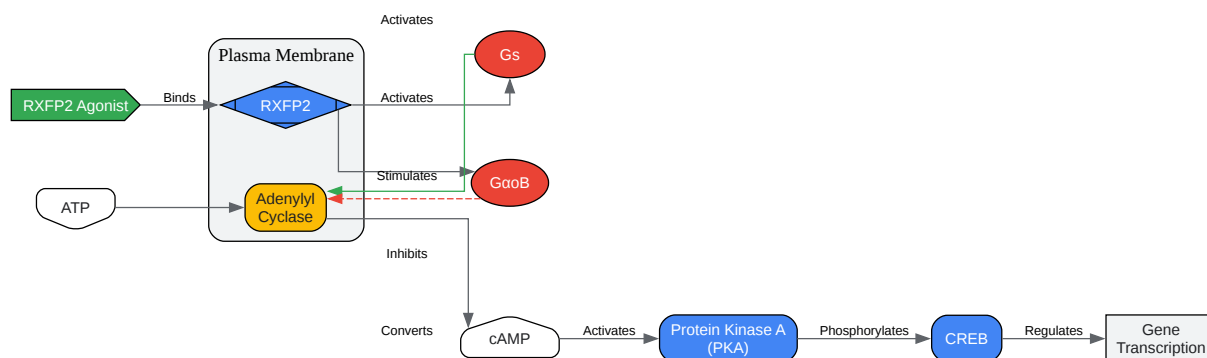
For Researchers, Scientists, and Drug Development Professionals

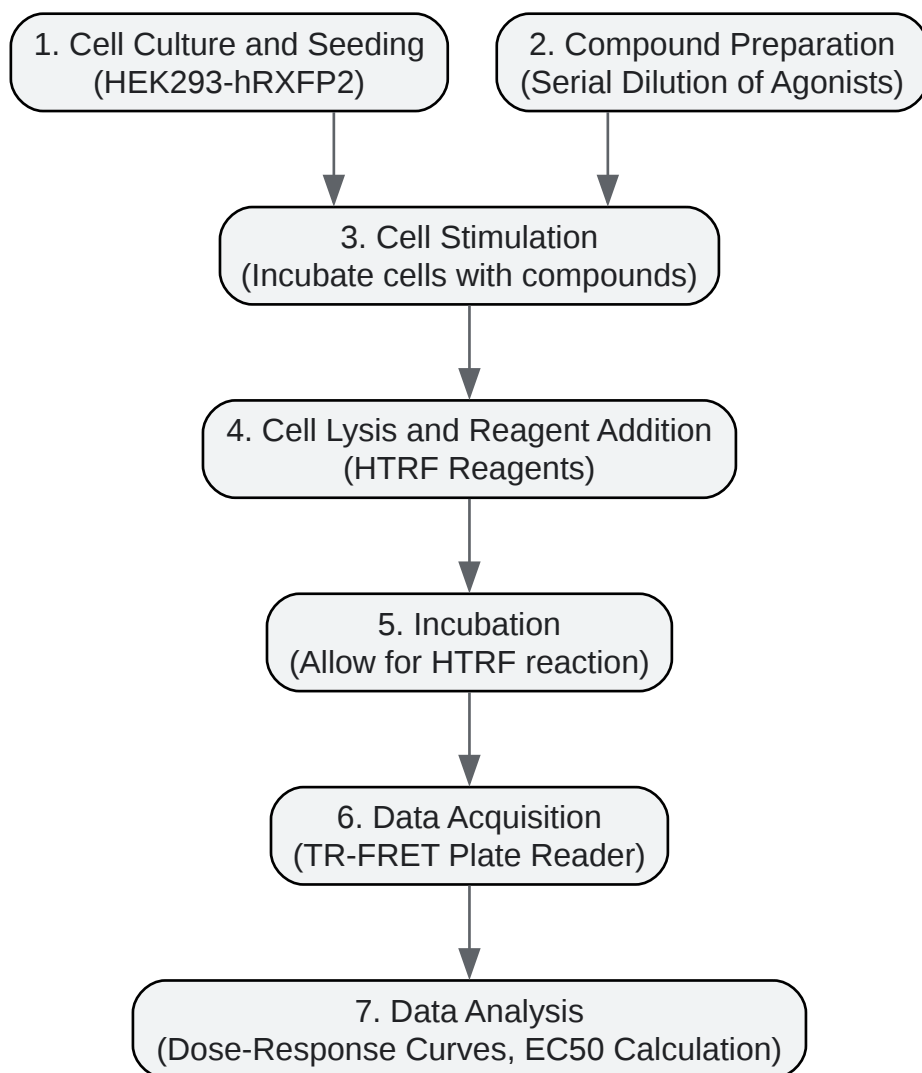
## Introduction

The Relaxin Family Peptide Receptor 2 (RXFP2), a G-protein coupled receptor (GPCR), is a key target in various physiological processes, including reproductive health and bone metabolism. Its endogenous ligand is the insulin-like peptide 3 (INSL3). The development of synthetic agonists for RXFP2 holds significant therapeutic potential. This document provides a detailed protocol for a cell-based assay to identify and characterize novel RXFP2 agonists, using a homogenous time-resolved fluorescence (HTRF) cAMP assay.

## Signaling Pathway

Activation of RXFP2 by an agonist initiates a cascade of intracellular events. The receptor is coupled to both a stimulatory G-protein (Gs) and an inhibitory G-protein (GαoB). This dual coupling allows for the modulation of adenylyl cyclase activity, which in turn regulates the intracellular concentration of the second messenger cyclic AMP (cAMP). The primary and most readily measurable downstream event following RXFP2 activation is the accumulation of intracellular cAMP.<sup>[1]</sup>





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## References

- 1. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
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